![molecular formula C17H15NO7 B2864648 4-[(4,5-二甲氧基-3-氧代-1,3-二氢-2-苯并呋喃-1-基)氨基]-2-羟基苯甲酸 CAS No. 854002-42-9](/img/structure/B2864648.png)

4-[(4,5-二甲氧基-3-氧代-1,3-二氢-2-苯并呋喃-1-基)氨基]-2-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

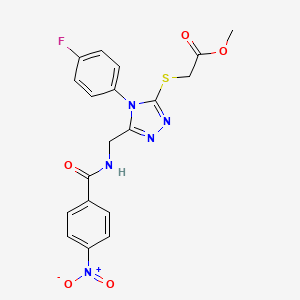

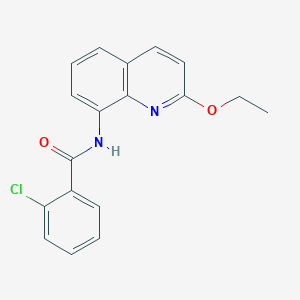

The compound “4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C12H12O6 . It has an average mass of 252.220 Da and a monoisotopic mass of 252.063385 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with dimethoxy and oxo substituents, an amino group, and a hydroxybenzoic acid moiety . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.科学研究应用

合成和衍生物研究

氨基甲基化和甲基化

苯并呋喃衍生物的氨基甲基化和甲基化过程是合成复杂有机化合物的关键步骤。还原和甲基化技术已被应用于获得 4,5-二羟基苯并呋喃衍生物,在进一步的化学反应后产生一系列 7-氨基甲基衍生物 (Grinev 等人,1983)。这项基础性工作使得能够合成多种化合物,用于进一步的生物学和化学研究。

抗氧化性能

关于含有 2,6-二甲氧基苯酚的 5-氨基-1,3,4-恶二唑衍生物合成的研究揭示了显着的自由基清除能力,表明其在抗氧化剂应用中的潜力。这些化合物在 DPPH 和 FRAP 检测中表现出有希望的抗氧化性能,表明它们在减轻氧化应激方面的效用 (Ali, 2015)。

新型化合物合成

通过帕氏三组分反应合成不饱和 α-酰氧基苯并噻唑酰胺代表了另一项创新应用。这种方法促进了不饱和 α-苯并噻唑酰氧基酰胺的产生,为具有潜在药物相关性的新化合物的开发做出了贡献 (Sheikholeslami-Farahani & Shahvelayati, 2013)。

晶体学和固态研究

晶体结构分析

对苯并呋喃衍生物晶体结构的研究提供了对其化学性质和潜在应用的见解。例如,对 4-(环氧-2-基甲氧基)苯甲酸和 4-乙酰氧基苯甲酸的研究提供了有关分子相互作用和晶体学的宝贵信息,这可以为材料科学和药物设计提供信息 (Obreza & Perdih, 2012)。

多组分晶体

4-苯基吡啶与取代苯甲酸之间多组分晶体的创建和表征探索了共晶体和有机盐形成之间的界限。这项研究为氢键合基序和质子转移过程提供了重要的见解,这对于设计具有特定性质的新型结晶材料至关重要 (Seaton 等人,2013)。

作用机制

Mode of Action

It is known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the compound may interact with its targets in a way that disrupts microbial growth or survival.

Biochemical Pathways

Benzofuran derivatives have been associated with antimicrobial activity , suggesting that they may interfere with biochemical pathways essential for microbial growth and survival.

Result of Action

Given the potential antimicrobial activity of benzofuran derivatives , it is possible that this compound may lead to the disruption of microbial growth or survival at the molecular and cellular levels.

属性

IUPAC Name |

4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO7/c1-23-12-6-5-10-13(14(12)24-2)17(22)25-15(10)18-8-3-4-9(16(20)21)11(19)7-8/h3-7,15,18-19H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOCGSPHATYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2864567.png)

![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)

![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2864574.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)

![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)

![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2864587.png)